

# Application Notes and Protocols: Hypericin in Photodynamic Therapy for Skin Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **hypericin**, a potent naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort), in photodynamic therapy (PDT) for the treatment of skin cancer.[1][2] **Hypericin** exhibits significant phototoxicity against various skin cancer cells, including squamous cell carcinoma (SCC), melanoma, and basal cell carcinoma (BCC), while demonstrating higher selectivity for cancer cells over normal keratinocytes.[3][4][5][6][7] Its mechanism of action primarily involves the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative stress and subsequent cell death through apoptosis and necrosis.[3][5][8][9]

### **Mechanism of Action**

Upon administration, **hypericin** preferentially accumulates in tumor cells.[3] Subsequent irradiation with light of a specific wavelength (typically in the orange-red spectrum, ~590-595 nm) excites the **hypericin** molecule.[3][5][10] This energy is transferred to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen.[5] These ROS cause oxidative damage to cellular components, including mitochondria and the endoplasmic reticulum, triggering cell death pathways.[1][9] The mode of cell death, whether apoptosis or necrosis, can be influenced by the **hypericin** concentration and the light dose.[1][3]

### **Data Presentation**



# Table 1: In Vitro Efficacy of Hypericin-PDT on Skin Cancer Cell Lines



| Cell Line                                     | Hypericin<br>Concentr<br>ation (µM)    | Light<br>Dose<br>(J/cm²) | Waveleng<br>th (nm) | Incubatio<br>n Time (h) | Outcome                                                                               | Referenc<br>e |
|-----------------------------------------------|----------------------------------------|--------------------------|---------------------|-------------------------|---------------------------------------------------------------------------------------|---------------|
| SCC-25<br>(Squamous<br>Cell<br>Carcinoma<br>) | 0.1 - 5                                | 3.6 - 7.2                | Orange<br>Light     | 24                      | Dose-<br>dependent<br>decrease<br>in cell<br>viability;<br>induction of<br>apoptosis. | [5][6][7]     |
| MUG-Mel2<br>(Melanoma<br>)                    | 0.1 - 5                                | 3.6 - 7.2                | Orange<br>Light     | 24                      | Higher phototoxic reaction compared to normal keratinocyt es; induction of apoptosis. | [5][6][7]     |
| HaCaT<br>(Normal<br>Keratinocyt<br>es)        | 0.1 - 5                                | 3.6 - 7.2                | Orange<br>Light     | 24                      | Lower phototoxicit y compared to cancer cell lines.                                   | [5][6][7]     |
| Human<br>SCC                                  | 0.2 - 0.5<br>μg/mL<br>(~0.4 - 1<br>μM) | Not<br>specified         | 593                 | Not<br>specified        | Significant cytotoxicity.                                                             | [10]          |
| A431<br>(Epidermoi<br>d<br>Carcinoma          | Not<br>specified                       | 1.44                     | Not<br>specified    | Not<br>specified        | Rapid<br>increase in<br>nuclear<br>fragmentati<br>on and                              | [11]          |



Check Availability & Pricing

caspase activation.

## Table 2: Clinical and Preclinical Studies of Hypericin-PDT for Skin Cancer



| Study<br>Type                  | Cancer<br>Type                                                      | Hypericin<br>Formulati<br>on/Dose          | Light<br>Dose<br>(J/cm²) | Treatmen<br>t<br>Regimen                            | Key<br>Findings                                                                                                            | Referenc<br>e |
|--------------------------------|---------------------------------------------------------------------|--------------------------------------------|--------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------|
| Phase III<br>Clinical<br>Trial | Early-<br>Stage<br>Mycosis<br>Fungoides<br>(CTCL)                   | 0.25%<br>Topical<br>Synthetic<br>Hypericin | Visible<br>Light         | Twice weekly for 6 weeks per cycle (up to 3 cycles) | Significant improveme nt in lesion severity score compared to placebo. Response rate increased with more treatment cycles. | [12][13]      |
| Pilot Study                    | Actinic Keratosis (AK), Basal Cell Carcinoma (BCC), Bowen's Disease | Topical H.<br>perforatum<br>extract        | 75                       | Weekly for<br>6 weeks                               | Complete clinical response: 50% for AKs, 28% for superficial BCC, 40% for Bowen's disease.                                 | [2]           |
| In Vivo<br>(Nude<br>Mice)      | Human<br>Squamous<br>Cell<br>Carcinoma                              | Injected<br>Hypericin                      | Not<br>specified         | Biweekly<br>PDT                                     | Regression<br>of smaller<br>tumors<br>(<0.4 cm²).                                                                          | [10]          |

## **Experimental Protocols**



# Protocol 1: In Vitro Hypericin-PDT on Skin Cancer Cell Lines

This protocol provides a general framework for assessing the in vitro efficacy of **hypericin**-PDT. Specific parameters may need optimization for different cell lines.

#### 1. Cell Culture:

- Culture human squamous cell carcinoma (e.g., SCC-25), melanoma (e.g., MUG-Mel2), and normal human keratinocytes (e.g., HaCaT) in their respective recommended media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### 2. Cell Seeding:

- Seed cells into 96-well plates at a density of 1.5 x 10<sup>4</sup> cells per well.
- Allow cells to adhere and grow for 24 hours.

#### 3. **Hypericin** Incubation:

- Prepare a stock solution of **hypericin** in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 40 μM.[5][7]
- Replace the medium in the 96-well plates with the **hypericin**-containing medium.
- Incubate the cells in the dark for 24 hours.[5][7]

#### 4. Irradiation:

- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Add fresh, phenol red-free medium.
- Irradiate the cells with a light source emitting at a wavelength corresponding to hypericin's absorption maximum (~590-595 nm).[3][5][10]
- Deliver light doses ranging from 3.6 to 7.2 J/cm<sup>2</sup>.[5][7]
- Include control groups: no treatment, light only, and hypericin only (dark control).

#### 5. Post-Irradiation Incubation:

• Return the plates to the incubator and incubate for an additional 24 hours.



#### 6. Assessment of Cell Viability and Apoptosis:

• Proceed with cell viability assays (e.g., MTT or SRB, see Protocol 2) and apoptosis assays (e.g., TUNEL, see Protocol 3).

## **Protocol 2: MTT Assay for Cell Viability**

- 1. Reagent Preparation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Prepare a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
- 2. MTT Incubation:
- Following the post-irradiation incubation (Protocol 1, step 5), add 20  $\mu$ L of the MTT solution to each well of the 96-well plate.
- Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- 3. Solubilization:
- Carefully remove the medium and add 100 µL of the solubilization solution to each well.
- Mix gently on a plate shaker to dissolve the formazan crystals.
- 4. Absorbance Measurement:
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

## **Protocol 3: TUNEL Assay for Apoptosis Detection**

- 1. Cell Preparation:
- Grow cells on sterile glass coverslips in a petri dish and treat as described in Protocol 1.
- After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
- 2. TUNEL Reaction:



- Wash the cells with PBS.
- Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides, as per the manufacturer's instructions) in a humidified chamber for 60 minutes at 37°C in the dark.
- 3. Staining and Microscopy:
- · Wash the cells with PBS.
- Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
- Mount the coverslips onto microscope slides.
- Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
- 4. Quantification:
- Count the number of TUNEL-positive cells and the total number of cells in several random fields of view.
- Calculate the percentage of apoptotic cells.[5]

## **Visualizations**





Click to download full resolution via product page

Caption: General workflow of hypericin-based photodynamic therapy for skin cancer.





Click to download full resolution via product page

Caption: Simplified signaling pathway of apoptosis induced by hypericin-PDT.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Photodynamic therapy of nonmelanoma skin cancer with topical hypericum perforatum extract--a pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypericin-Mediated Photodynamic Therapy for Head and Neck Cancers: A Systematic Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell C... [ouci.dntb.gov.ua]
- 7. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypericin-PDT-induced rapid necrotic death in human squamous cell carcinoma cultures after multiple treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. St John's Wort (Hypericum perforatum L.) photomedicine: hypericin-photodynamic therapy induces metastatic melanoma cell death PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of apoptosis induced by photodynamic treatment with hypericin in A431 human epidermoid carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical Hypericin PDT Effective for MF/CTCL | Blood Cancers Today [bloodcancerstoday.com]
- 13. 2minutemedicine.com [2minutemedicine.com]







 To cite this document: BenchChem. [Application Notes and Protocols: Hypericin in Photodynamic Therapy for Skin Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386139#application-of-hypericin-in-photodynamic-therapy-for-skin-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com